2-(7-Methoxynaphthalen-1-yl)acetamide
CAS No.: 138113-07-2
Cat. No.: VC21340684
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 138113-07-2 |
---|---|
Molecular Formula | C13H13NO2 |
Molecular Weight | 215.25 g/mol |
IUPAC Name | 2-(7-methoxynaphthalen-1-yl)acetamide |
Standard InChI | InChI=1S/C13H13NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H2,14,15) |
Standard InChI Key | LGYBVRIYYBHYCX-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=CC=C2CC(=O)N)C=C1 |
Canonical SMILES | COC1=CC2=C(C=CC=C2CC(=O)N)C=C1 |
Appearance | Solid Powder |
Chemical Structure and Properties
Molecular Structure
2-(7-Methoxynaphthalen-1-yl)acetamide consists of a naphthalene core structure with two functional groups: a methoxy group (-OCH₃) at the 7-position and an acetamide group (-CH₂CONH₂) at the 1-position. The compound has the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol . Its IUPAC name is 2-(7-methoxy-1-naphthyl)acetamide, and it is characterized by the InChI Code: 1S/C13H13NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H2,14,15) .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 2-(7-Methoxynaphthalen-1-yl)acetamide
Synthesis Methods
The synthesis of 2-(7-Methoxynaphthalen-1-yl)acetamide typically involves multiple chemical reactions starting from 7-methoxynaphthalene derivatives. While detailed synthetic routes for this specific compound are somewhat limited in the literature, related compounds like Agomelatine provide insight into potential synthesis pathways.
A possible synthetic approach would involve:
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Starting with 7-methoxynaphthalene as the base structure
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Introducing an acetic acid moiety at the 1-position through appropriate acylation reactions
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Converting the carboxylic acid group to an amide through standard amidation procedures
The reaction conditions typically require careful pH control, with sodium bicarbonate often used as a buffering agent to maintain optimal reaction conditions . Solvents such as dichloromethane are commonly employed in such synthetic procedures to ensure proper dissolution of reagents and intermediates.
Applications and Research
Pharmaceutical Relevance
Analytical Methods for Detection
Analytical techniques for the detection and quantification of 2-(7-Methoxynaphthalen-1-yl)acetamide are important in pharmaceutical quality control, particularly when monitoring potential impurities in related drug substances like Agomelatine.
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the analysis of Agomelatine and potentially its related substances . This method employs an Enable C18 column (150×4.6mm, 5μm) with a mobile phase consisting of acetonitrile:methanol:water (55:25:20, v/v/v) and UV detection at 230 nm . Such methods could be adapted for the specific detection of 2-(7-Methoxynaphthalen-1-yl)acetamide with appropriate modifications.
The development of precise and accurate analytical methods for 2-(7-Methoxynaphthalen-1-yl)acetamide is crucial for:
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Quality control in pharmaceutical manufacturing
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Stability studies of related drug substances
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Structure-activity relationship investigations
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Pharmacokinetic studies of related compounds
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